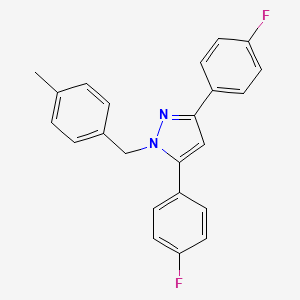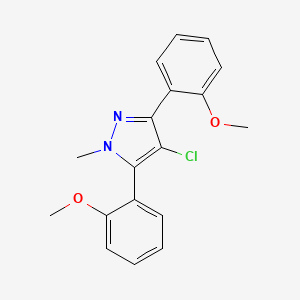![molecular formula C23H23N3O3S B10913085 10-(3,4-dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B10913085.png)
10-(3,4-dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the chemical world. Its systematic name might be a mouthful, but let’s break it down. The key features are:
Molecular Formula: CHNOS
Molecular Weight: 423.5 g/mol
Now, let’s explore its synthesis, reactions, applications, and more!
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve intricate steps. Researchers have developed various methods, including cyclization reactions and functional group manipulations.
Industrial Production: Industrial-scale production typically involves optimizing known synthetic routes. due to the compound’s complexity, it might not be produced on a large scale. Researchers often focus on smaller quantities for research purposes.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes several reactions:
Oxidation: Oxidative processes can modify the aromatic rings or the sulfur-containing group.
Reduction: Reduction reactions may alter the double bonds or functional groups.
Substitution: Substituting specific atoms or groups can lead to diverse derivatives.
Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) under suitable conditions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of Lewis acids.
Major Products: The specific products depend on the reaction conditions and substituents. These could include ring-opened derivatives, reduced forms, or even cyclized compounds.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine:Anticancer Properties: Some related compounds exhibit anticancer activity by targeting specific cellular pathways.
Neuroscience: Investigations into its effects on neuronal receptors and neurotransmitter systems.
Industry: While not widely used industrially, its derivatives might find applications in specialty chemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular proteins, enzymes, or receptors. Further studies are needed to unravel its precise mode of action.
Comparison with Similar Compounds
Similar compounds include:
Properties
Molecular Formula |
C23H23N3O3S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
10-(3,4-dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
InChI |
InChI=1S/C23H23N3O3S/c1-4-25-22(27)17-12-15-14-7-5-6-8-16(14)24-20(15)21(26(17)23(25)30)13-9-10-18(28-2)19(11-13)29-3/h5-11,17,21,24H,4,12H2,1-3H3 |
InChI Key |
OFRSGGHMZGCSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2CC3=C(C(N2C1=S)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10913003.png)

![2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B10913012.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913021.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913028.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913034.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913036.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913040.png)
![5-(4-fluorophenyl)-N-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10913044.png)


![1-(4-Chlorobenzyl)-3-[3-(morpholin-4-yl)propyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B10913062.png)
![(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10913065.png)

